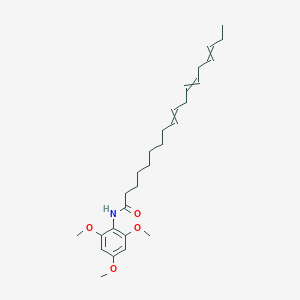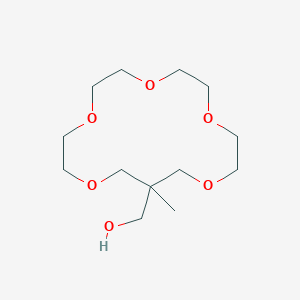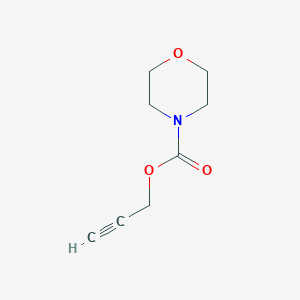![molecular formula C18H22O4S2 B14315881 2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) CAS No. 113695-02-6](/img/structure/B14315881.png)
2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is an organic compound characterized by the presence of two phenolic groups connected via a disulfide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) typically involves the reaction of 6-methoxy-4-methylphenol with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
Applications De Recherche Scientifique
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate redox states in biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as an additive in materials to enhance their stability and resistance to oxidative degradation.
Mécanisme D'action
The mechanism by which 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) exerts its effects is primarily related to its redox properties. The disulfide bridge can undergo reversible oxidation and reduction, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where maintaining redox balance is crucial. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(4-methylaniline): Contains amino groups instead of methoxy groups.
2,2’-Disulfanediylbis(methylenethiazole-4,2-diyl)diguanidine: Different heterocyclic structure.
Uniqueness
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is unique due to the presence of methoxy and methyl groups on the phenolic rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s antioxidant properties and its ability to interact with biological molecules.
Propriétés
Numéro CAS |
113695-02-6 |
|---|---|
Formule moléculaire |
C18H22O4S2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-[[(2-hydroxy-3-methoxy-5-methylphenyl)methyldisulfanyl]methyl]-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C18H22O4S2/c1-11-5-13(17(19)15(7-11)21-3)9-23-24-10-14-6-12(2)8-16(22-4)18(14)20/h5-8,19-20H,9-10H2,1-4H3 |
Clé InChI |
SCZJWLKIERLXMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)O)CSSCC2=C(C(=CC(=C2)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
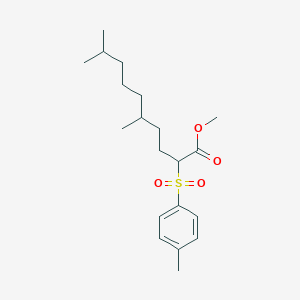
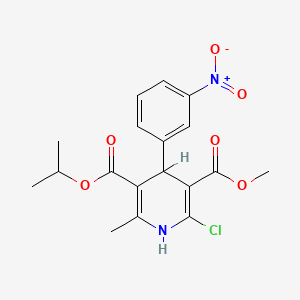
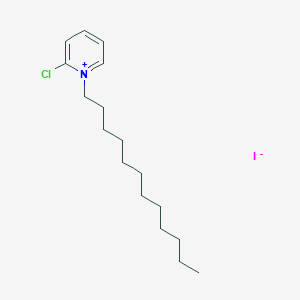
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
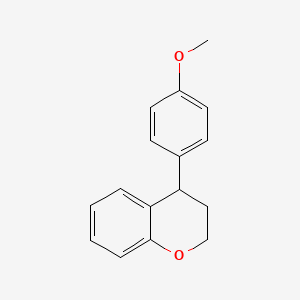
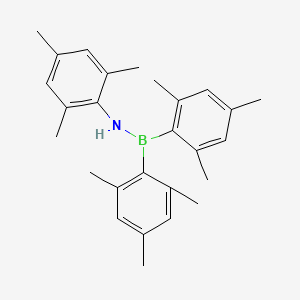
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)

